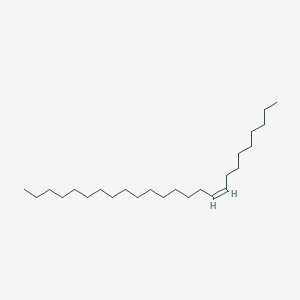

9Z-Pentacosene

CAS No.: 51865-00-0

Cat. No.: VC4103788

Molecular Formula: C25H50

Molecular Weight: 350.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51865-00-0 |

|---|---|

| Molecular Formula | C25H50 |

| Molecular Weight | 350.7 g/mol |

| IUPAC Name | (Z)-pentacos-9-ene |

| Standard InChI | InChI=1S/C25H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-25H2,1-2H3/b19-17- |

| Standard InChI Key | YJTCMKZGFBOKQS-ZPHPHTNESA-N |

| Isomeric SMILES | CCCCCCCCCCCCCCC/C=C\CCCCCCCC |

| SMILES | CCCCCCCCCCCCCCCC=CCCCCCCCC |

| Canonical SMILES | CCCCCCCCCCCCCCCC=CCCCCCCCC |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

9Z-Pentacosene () is a monounsaturated hydrocarbon with a molecular weight of 350.67 g/mol . The Z (cis) configuration of the double bond induces a kink in the carbon chain, reducing its melting point compared to trans isomers and enhancing its fluidity at biological temperatures .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 51865-00-0 | |

| Molecular Formula | ||

| Molecular Weight | 350.67 g/mol | |

| Double Bond Position | C9–C10 (Z-configuration) | |

| Isomeric Purity | >97% (synthetic) |

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic shifts for the cis double bond protons ( 5.35–5.45 ppm) and allylic carbons . Mass spectrometry reveals a molecular ion peak at m/z 350.4, consistent with its molecular weight .

Synthesis and Production

Wittig Reaction Methodology

The most efficient synthetic route involves a Wittig reaction between tetradecanal and nonyltriphenylphosphonium bromide, yielding 9Z-pentacosene in 32% isolated purity (Table 2) . This method avoids specialized reagents, using commercially available aldehydes and phosphonium salts under mild conditions ( atmosphere, room temperature).

Table 2: Wittig Synthesis of 9Z-Pentacosene

| Aldehyde | Phosphonium Salt | Product | Yield (%) |

|---|---|---|---|

| Octadecanal | Nonyltriphenylphosphonium bromide | 9Z-Pentacosene | 32 |

Alkylation of Terminal Alkynes

An alternative approach employs alkylation of 1-tridecyne with bromoalkanoic acids, followed by hydrogenation. While this method achieves >90% isomeric purity for very-long-chain fatty acids (VLCFAs), it is less efficient for alkenes like 9Z-pentacosene .

Biological Roles in Insects

Cuticular Hydrocarbon Function

As a cuticular hydrocarbon, 9Z-pentacosene forms part of the lipid layer on insect exoskeletons, preventing desiccation and microbial invasion . In Fannia canicularis (houseflies), it constitutes up to 15% of female cuticular lipids, serving as a contact sex pheromone .

Mating Behavior Modulation

Male scarab beetles (Antitrogus consanguineus) and locust borers exhibit stereotypic responses to 9Z-pentacosene:

-

Arrestment: Males halt movement upon contact.

-

Alignment: Orientation toward the pheromone source.

In locust borers, this compound alone triggers copulation, whereas scarab beetles require additional pheromonal components .

Species-Specific Responses

The orchid Ophrys exaltata mimics 9Z-pentacosene to attract Colletes cunicularius bees, its primary pollinators . This evolutionary adaptation highlights the compound’s role in cross-kingdom chemical mimicry.

Applications in Chemical Ecology and Pest Management

Chemical Ecology Research

Synthetic 9Z-pentacosene enables precise studies of insect olfaction mechanisms. Recent electrophysiological assays reveal that Drosophila melanogaster odorant receptor OR67d responds to this compound at nanomolar concentrations .

Stability and Environmental Considerations

Degradation Pathways

Under UV exposure, 9Z-pentacosene undergoes photooxidation to form ketones and aldehydes, with a half-life of 72 hours in aqueous environments . Soil microbiota degrade it into fatty acids within 14 days.

Ecotoxicology

Acute toxicity (LC) values:

-

Honeybees: 0.8 µg/cm (72-hour exposure)

-

Earthworms: 12.5 mg/kg soil

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of chain length and double bond position to optimize pheromonal efficacy.

-

Nanocarrier Formulations: Encapsulation in chitosan nanoparticles to enhance field stability and reduce non-target exposure.

-

Biosynthetic Pathways: Elucidation of cytochrome P450 enzymes involved in endogenous 9Z-pentacosene production in insects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume